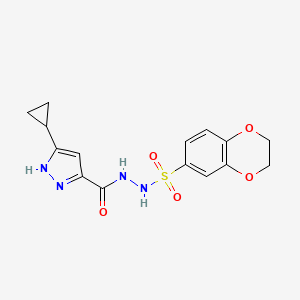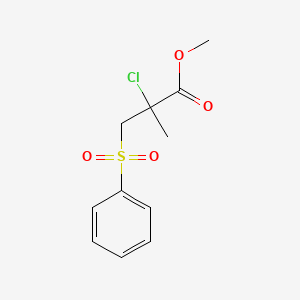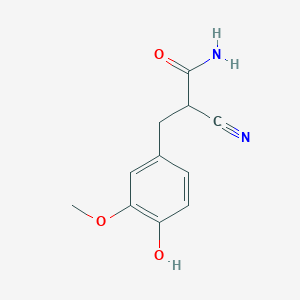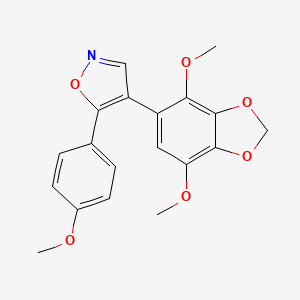
3-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE is a complex organic compound that features a unique combination of a cyclopropyl group, a pyrazole ring, and a benzodioxine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE typically involves multi-step organic reactions. One common approach starts with the preparation of 3-amino-5-cyclopropyl-1H-pyrazole, which is then subjected to various functionalization steps to introduce the benzodioxine and sulfonohydrazide groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE has a wide range of applications in scientific research:
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Shares the pyrazole ring and cyclopropyl group but lacks the benzodioxine and sulfonohydrazide moieties.
5-Amino-3-methyl-1-phenylpyrazole: Contains a pyrazole ring with different substituents, leading to distinct chemical properties.
Uniqueness
N’~6~-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE is unique due to its combination of a cyclopropyl group, a pyrazole ring, and a benzodioxine moiety. This structural arrangement imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H16N4O5S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C15H16N4O5S/c20-15(12-8-11(16-17-12)9-1-2-9)18-19-25(21,22)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7-9,19H,1-2,5-6H2,(H,16,17)(H,18,20) |
InChI Key |
SAUZTTRSHDPBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11050597.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11050616.png)
![N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11050618.png)


![Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11050631.png)
![methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11050634.png)
![1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one](/img/structure/B11050638.png)
![4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B11050640.png)
![4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11050641.png)

![1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11050659.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11050667.png)
